N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide
Description
The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide” features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a 1,3,4-oxadiazole ring, which is further substituted with a methanesulfonylpiperidine-4-carboxamide group. This structure integrates multiple pharmacophoric elements:
- The 2,3-dihydro-1,4-benzodioxin moiety is associated with enhanced metabolic stability and bioavailability due to its fused oxygenated ring system.
- The 1,3,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, often critical for binding to biological targets.
- The methanesulfonylpiperidine-4-carboxamide group introduces sulfonamide functionality, which may improve solubility and modulate enzyme inhibition (e.g., kinase or protease targets).
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6S/c1-28(23,24)21-6-4-11(5-7-21)15(22)18-17-20-19-16(27-17)12-2-3-13-14(10-12)26-9-8-25-13/h2-3,10-11H,4-9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXEEGFJFYQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Piperidine/Sulfonyl Groups
- Compound from :
- Structure : N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methyl-1-piperidinyl)sulfonyl]benzamide
- Key Differences : Replaces the methanesulfonylpiperidine-4-carboxamide group with a 4-methylpiperidinylsulfonyl-benzamide moiety.
- Implications : The benzamide linker may reduce conformational flexibility compared to the carboxamide group in the target compound. The 4-methylpiperidine substituent could alter lipophilicity and membrane permeability .
Analogs with Antibacterial Activity ()
- General Structure : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
- Key Differences : Sulfanyl-acetamide linker instead of sulfonylpiperidine-carboxamide.
- Activity : These analogs exhibited potent antibacterial activity (e.g., against E. coli and S. aureus) with low cytotoxicity (hemolytic activity <15% at 100 µg/mL). The sulfanyl group may enhance thiol-mediated targeting, whereas the methanesulfonyl group in the target compound could improve oxidative stability .
Analogs with Heterocyclic Variations (–4)
- Compound from : Structure: 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Key Differences: Sulfanyl linker and ethanone group instead of carboxamide.
Toxicity and Pharmacokinetic Considerations
- Analogs : Demonstrated low cytotoxicity, suggesting that the 2,3-dihydro-1,4-benzodioxin-oxadiazole core is well-tolerated. The methanesulfonyl group in the target compound may further reduce off-target interactions compared to bromoacetamide intermediates used in synthesis .
- Lipophilicity : The piperidine ring in the target compound likely enhances solubility relative to analogs with unsubstituted phenyl groups (e.g., compounds) .
Data Tables
Table 1: Structural and Functional Comparison
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